NSC16168

描述

Evolution of Tosylation in Organic Chemistry

Tosylation is a pivotal chemical technique in organic synthesis that involves the introduction of a tosyl (p-toluenesulfonyl) group into a molecule. svkm-iop.ac.inmasterorganicchemistry.com The primary reagent used for this transformation is p-toluenesulfonyl chloride (TsCl), a derivative of p-toluenesulfonic acid. svkm-iop.ac.inwikipedia.org The evolution of tosylation chemistry stems from the need to convert poor leaving groups, particularly hydroxyl groups (-OH) in alcohols, into excellent leaving groups. svkm-iop.ac.inmasterorganicchemistry.commasterorganicchemistry.com Alcohols are generally unreactive in nucleophilic substitution reactions because the hydroxide (B78521) ion (HO⁻) is a strong base and thus a poor leaving group. masterorganicchemistry.commasterorganicchemistry.com

The introduction of the tosyl group transforms the hydroxyl group into a tosylate (-OTs). youtube.com The tosylate anion is a very weak base, stabilized by resonance, making it an excellent leaving group and rendering the carbon atom to which it is attached susceptible to nucleophilic attack. masterorganicchemistry.comfiveable.me This activation enables a wide array of synthetic transformations, including nucleophilic substitution (Sₙ2) and elimination (E2) reactions, allowing for the synthesis of alkyl halides, ethers, azides, and alkenes from alcohols. youtube.comfiveable.me

The tosylation reaction is typically carried out by treating an alcohol with tosyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid (HCl) byproduct. wikipedia.orgmasterorganicchemistry.com A key advantage of this process is that it proceeds with retention of the alcohol's stereochemistry at the carbon center. masterorganicchemistry.comwikipedia.org Beyond its primary role in activating alcohols, the tosyl group also serves as a protecting group for amines and can be used to activate carboxylic acids. svkm-iop.ac.inwikipedia.orggeorganics.sk

| Milestone | Description | Significance |

|---|---|---|

| Initial Use | Conversion of alcohols into tosylate esters to facilitate nucleophilic substitution. svkm-iop.ac.infiveable.me | Overcame the poor leaving group ability of the hydroxyl group, expanding the synthetic utility of alcohols. masterorganicchemistry.com |

| Protecting Group | Application of the tosyl group to protect amines from unwanted reactions. wikipedia.org | Provided a stable and reliable method for protecting amine functionality during multi-step synthesis. |

| Versatility | Use in activating carboxylic acids and preparing sulfonamides. wikipedia.orgresearchgate.net | Demonstrated the broad applicability of tosyl chloride beyond alcohol activation. svkm-iop.ac.in |

| Stereochemical Control | Tosylation of an alcohol proceeds with retention of configuration. masterorganicchemistry.com | Allowed for predictable stereochemical outcomes in subsequent substitution reactions. |

Significance of Naphthalenesulfonic Acid Architectures in Chemical Research

Naphthalenesulfonic acids are a class of organic compounds derived from naphthalene (B1677914), a bicyclic aromatic hydrocarbon, by the attachment of one or more sulfonic acid (-SO₃H) groups. wikipedia.orgwikipedia.org These architectures are of considerable importance in chemistry, primarily as intermediates and precursors in the synthesis of dyes and pigments. wikipedia.orgontosight.aiscience.gov The presence of the sulfonic acid groups imparts high water solubility to the otherwise hydrophobic naphthalene core, a crucial property for their application in the textile industry. ontosight.ai

The position and number of the sulfonic acid and other functional groups (like amino or hydroxyl groups) on the naphthalene ring system determine the specific properties and applications of the resulting compound. wikipedia.org For instance, aminonaphthalenesulfonic acids are key precursors to a vast range of azo dyes, which are valued for their vibrant colors and stability. ontosight.aisolubilityofthings.com Different isomers, such as naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid, serve as starting points for various derivatives. wikipedia.orgwikipedia.org Further sulfonation can lead to naphthalenedisulfonic or trisulfonic acids, expanding the range of available chemical scaffolds. wikipedia.org

Beyond dyes, these derivatives have been investigated for roles in pharmaceuticals and materials science. ontosight.ai Their unique chemical structures, which combine an aromatic backbone with highly polar functional groups, make them versatile building blocks in the synthesis of more complex molecules. ontosight.ai

| Derivative Class | Key Structural Features | Primary Field of Application |

|---|---|---|

| Aminonaphthalenesulfonic acids | Naphthalene core with both -NH₂ and -SO₃H groups. wikipedia.org | Key intermediates for azo dyes and pigments. solubilityofthings.com |

| Hydroxynaphthalenesulfonic acids | Naphthalene core with both -OH and -SO₃H groups. | Used in dye synthesis and as coupling components. |

| Aminohydroxynaphthalenedisulfonic acids | Naphthalene core with -NH₂, -OH, and two -SO₃H groups. solubilityofthings.com | Precursors for complex, often polyazo, dyes. dyestuffintermediates.com |

| Phenylaminonaphthalenesulfonic acids | Aniline group attached to the naphthalene ring. nih.gov | Used as dye intermediates and fluorescent probes. nih.gov |

Classification and Structural Context of 4-Amino-5-(tosyloxy)naphthalene-2,7-disulfonic Acid within Sulfonic Acid Chemistry

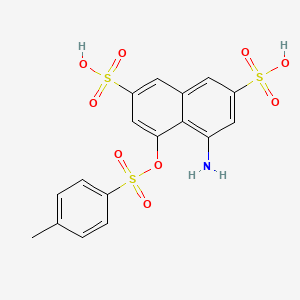

4-Amino-5-(tosyloxy)naphthalene-2,7-disulfonic acid (CAS No. 6837-93-0) is a complex derivative belonging to the family of aminonaphthalenedisulfonic acids. chemicalbook.comchemicalbook.com Its structural foundation is H-acid, a common name for 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid. solubilityofthings.com In this specific compound, the hydroxyl (-OH) group of H-acid at the 5-position has been converted into a tosylate (-OTs) group through a tosylation reaction.

This structural modification is highly significant. The tosylation of the hydroxyl group serves to activate this position on the naphthalene ring. By replacing the hydrogen of the hydroxyl group with a tosyl group, the molecule is primed for subsequent chemical reactions, functioning as a key intermediate in the synthesis of certain dyes. The tosyl group acts as a good leaving group, facilitating nucleophilic substitution at that position, which is a common strategy in the production of specialized colorants.

The molecule retains the core features of its parent class: a naphthalene ring system that provides a rigid aromatic structure, two sulfonic acid groups that ensure water solubility, and an amino group that is also critical for the dye-forming reactions (diazotization and coupling). The introduction of the tosyl group is a deliberate synthetic step to modify the reactivity of the H-acid backbone for a specific synthetic outcome.

| Property | 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-Acid) | 4-Amino-5-(tosyloxy)naphthalene-2,7-disulfonic acid |

|---|---|---|

| CAS Number | 90-20-0 (for the acid) solubilityofthings.com | 6837-93-0 chemicalbook.com |

| Molecular Formula | C₁₀H₉NO₇S₂ solubilityofthings.com | C₁₇H₁₅NO₉S₃ |

| Molecular Weight | 319.31 g/mol solubilityofthings.com | 473.49 g/mol |

| Key Functional Groups | Amino (-NH₂), Hydroxyl (-OH), 2 Sulfonic Acid (-SO₃H) groups on a naphthalene core. solubilityofthings.com | Amino (-NH₂), Tosyloxy (-OTs), 2 Sulfonic Acid (-SO₃H) groups on a naphthalene core. |

| Classification | Aminohydroxynaphthalenedisulfonic acid. | Tosyl ester of an aminohydroxynaphthalenedisulfonic acid. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-amino-5-(4-methylphenyl)sulfonyloxynaphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO9S3/c1-10-2-4-12(5-3-10)30(25,26)27-16-9-14(29(22,23)24)7-11-6-13(28(19,20)21)8-15(18)17(11)16/h2-9H,18H2,1H3,(H,19,20,21)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQWUYNDHGXLIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC3=CC(=CC(=C32)N)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00218502 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, p-toluenesulfonate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6837-93-0 | |

| Record name | 4-Amino-5-[[(4-methylphenyl)sulfonyl]oxy]-2,7-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6837-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, p-toluenesulfonate (ester) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006837930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kyselina o-tosyl-h | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, p-toluenesulfonate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 5 Tosyloxy Naphthalene 2,7 Disulfonic Acid and Analogues

Fundamental Principles of Tosylate Ester Formation

The creation of a tosylate ester is a cornerstone of organic synthesis, primarily utilized to convert a poor leaving group (a hydroxyl group) into an excellent one (a tosylate group). masterorganicchemistry.com This transformation is critical for facilitating subsequent nucleophilic substitution or elimination reactions. The tosyl group's efficacy as a leaving group stems from the stability of the resulting tosylate anion, which is resonance-stabilized. masterorganicchemistry.comsielc.com

Mechanistic Pathways of Nucleophilic Substitution in Tosylation Reactions

The formation of a tosylate ester from an alcohol and a tosylating agent like p-toluenesulfonyl chloride (TsCl) involves a nucleophilic attack by the alcohol's oxygen on the electrophilic sulfur atom of the sulfonyl chloride. nih.gov This process does not break the carbon-oxygen bond of the alcohol, meaning the stereochemistry at the carbon center is retained during this step. masterorganicchemistry.comacs.orgontosight.ai

Once formed, the alkyl tosylate becomes an excellent substrate for nucleophilic substitution reactions, which primarily proceed via two distinct mechanisms: SN1 and SN2.

SN2 Mechanism : This pathway is a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). sielc.comgoogle.com This simultaneous bond-forming and bond-breaking process results in an inversion of the stereochemical configuration at the carbon center. sielc.comgoogle.com SN2 reactions are favored for primary and secondary substrates due to lower steric hindrance and are dependent on the concentration and strength of the nucleophile. google.comguidechem.com The reaction rate is bimolecular, depending on both the substrate and the nucleophile. google.com

SN1 Mechanism : This is a two-step mechanism that begins with the slow departure of the leaving group to form a planar carbocation intermediate. sielc.comguidechem.com In the second step, the nucleophile can attack the carbocation from either face, leading to a mixture of enantiomers (racemization) if the carbon is a stereocenter. sielc.com This pathway is favored for tertiary substrates, which can form stable carbocations, and in polar protic solvents that can stabilize both the carbocation intermediate and the leaving group anion. sielc.comguidechem.com

Influence of Catalysts and Reaction Conditions on Tosylation Efficacy

The efficiency and outcome of tosylation reactions are highly dependent on the chosen catalysts and reaction conditions, including the base, solvent, temperature, and stoichiometry.

Catalysts and Bases: The tosylation of alcohols is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine (B128534) (TEA), which neutralizes the hydrochloric acid (HCl) byproduct. More potent catalysts, like 4-dimethylaminopyridine (B28879) (DMAP) or 1-methylimidazole (B24206) (1-MI), are often used to accelerate the reaction, especially for less reactive alcohols. nih.gov Studies on the tosylation of hydroxyl-terminated polyisobutylene (B167198) demonstrated that while pyridine alone was not very effective, the combination of DMAP and TEA with a tenfold excess of tosyl chloride (TsCl) led to the complete conversion of hydroxyl groups to tosylates in a relatively short time. nih.govmdpi.com

Reaction Conditions: The choice of solvent can significantly impact the reaction, sometimes even determining the final product. For instance, in some cases, using polar aprotic solvents like dimethylformamide (DMF) can lead to the formation of a chloride product via an SN2 reaction where the chloride ion displaces the newly formed tosylate group, whereas inert solvents like dichloromethane (B109758) (DCM) yield the desired tosylate ester. mdpi.comgoogle.com Temperature and reaction time are also critical; lower temperatures can enhance selectivity in multi-functional substrates, while extended reaction times may be necessary to achieve high yields, particularly in heterogeneous systems like cellulose (B213188) tosylation. nih.gov

The following table summarizes the effect of various reaction conditions on the tosylation of hydroxyl-terminated polyisobutylene (PIB-OH), based on experimental findings. nih.govmdpi.com

| Entry | Catalyst/Base (equivalents) | TsCl (equivalents) | Solvent | Time (h) | Conversion (%) |

| 1 | Pyridine (10) | 1.2 | DCM | 7 | 16 |

| 2 | DMAP (2) / TEA (10) | 1.2 | DCM | 7 | 81 |

| 3 | DMAP (2) / TEA (10) | 10 | DCM | 7 | 100 |

| 4 | 1-MI (2) / TEA (3) | 10 | DCM | 24 | 93 |

Data derived from studies on polyisobutylene substrates illustrates general principles of tosylation efficacy. nih.govmdpi.com

Regioselective and Stereoselective Control in Multi-functionalized Substrate Tosylation

In molecules with multiple hydroxyl groups or other reactive sites, achieving regioselectivity (reaction at a specific site) and stereoselectivity (control of stereochemistry) is a significant synthetic challenge.

Regioselectivity: Controlled tosylation is crucial for the selective functionalization of polyols. For example, to achieve mono-tosylation in diols, a common strategy is the slow addition of tosyl chloride at low temperatures. This maintains a low concentration of the tosylating agent, favoring reaction at the most reactive hydroxyl group and minimizing the formation of di-tosylated byproducts. In carbohydrate chemistry, organotin-based catalysts like dibutyltin (B87310) oxide have been used to achieve regioselective tosylation by activating a specific hydroxyl group. Boron-based catalysts have also been developed as a greener alternative for the regioselective derivatization of saccharides.

Stereoselectivity: Tosylates are instrumental in controlling stereochemistry during synthesis. As the formation of the tosylate from an alcohol proceeds with retention of configuration, its subsequent displacement via an SN2 reaction occurs with a single, predictable inversion of configuration. acs.orgontosight.ai This two-step sequence allows for the conversion of an alcohol's stereocenter to its opposite configuration in a controlled manner. acs.org This is a powerful tool in the synthesis of complex, chiral molecules where precise stereochemical outcomes are required.

Targeted Synthesis of Substituted Naphthalenedisulfonic Acid Derivatives

The synthesis of 4-amino-5-(tosyloxy)naphthalene-2,7-disulfonic acid is a multi-step process that requires careful control over reaction conditions to install the various functional groups onto the naphthalene (B1677914) core in the correct positions. google.com The general pathway involves the creation of a specifically substituted naphthalene precursor, followed by the crucial tosylation step.

A plausible synthetic route begins with naphthalene and proceeds through key intermediates:

Disulfonation of Naphthalene: The synthesis typically starts with the disulfonation of naphthalene. Reacting naphthalene with excess concentrated sulfuric acid under controlled temperatures leads to the formation of naphthalenedisulfonic acids. To obtain the 2,7-disubstituted isomer, the reaction is often performed in a stepwise manner, first reacting naphthalene with sulfuric acid at a lower temperature (e.g., 80-95°C) and then increasing the temperature (e.g., 135-145°C) to isomerize and drive the formation of the thermodynamically more stable 2,7-naphthalenedisulfonic acid.

Formation of the Key Intermediate (H-Acid): The resulting 2,7-naphthalenedisulfonic acid is a crucial intermediate for producing dyes and other complex derivatives. nih.gov This intermediate is then converted to 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (commonly known as H-acid), a vital precursor for the target molecule. sielc.com The synthesis of H-acid from its precursors involves nitration, reduction of the nitro group to an amino group, and hydrolysis or other substitution reactions to introduce the hydroxyl group.

Selective Tosylation of H-Acid: The final key step is the selective tosylation of the hydroxyl group of H-acid. google.com In a molecule like H-acid, which contains both an amino (-NH2) and a hydroxyl (-OH) group, regioselectivity is paramount. The reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base selectively targets the hydroxyl group to form the O-tosyl ester, leaving the amino group intact. The amino group is less nucleophilic than the hydroxyl group under these conditions, preventing the formation of the corresponding sulfonamide in significant amounts. This selective O-tosylation yields the final product, 4-amino-5-(tosyloxy)naphthalene-2,7-disulfonic acid. google.com

Advancements in Sustainable Tosylation Methodologies

In line with the growing emphasis on environmentally responsible chemical manufacturing, significant efforts have been made to develop more sustainable tosylation methods. These advancements focus on the core principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.

Application of Green Chemistry Principles in Synthetic Routes

The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical processes. Several of these principles have been successfully applied to tosylation reactions.

Use of Greener Solvents and Catalysts: Traditional tosylation reactions often use hazardous chlorinated solvents. Green chemistry promotes the use of safer alternatives like water, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or ionic liquids. masterorganicchemistry.com For instance, an environmentally friendly procedure for N-glycosylation involving a tosylation step was developed using 2-MeTHF as a recyclable, green solvent. masterorganicchemistry.com Furthermore, protocols have been developed that use reusable catalysts, such as erbium(III) triflate or polymer-supported catalysts, which can be easily recovered and reused, reducing waste and cost. masterorganicchemistry.com

Atom Economy and Waste Prevention: One of the key principles of green chemistry is to maximize the incorporation of all materials used in the process into the final product (atom economy). Researchers have developed chromatography-free purification methods for tosylation reactions, which significantly reduce solvent waste. These methods often rely on simple extraction and precipitation to isolate the product, making the process more efficient and environmentally friendly.

Energy Efficiency: Green methodologies aim to conduct reactions under mild conditions (ambient temperature and pressure) to reduce energy consumption. Catalytic systems that are highly active at room temperature have been developed for tosylation and related reactions. For example, electro-oxidation has been employed as a sustainable method for synthesizing arylsulfonates from phenols under mild conditions without the need for additional chemical oxidants.

Development of Environmentally Conscious Solvents and Reagents

A significant focus in green chemistry is the replacement of volatile and toxic organic solvents with more benign alternatives. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. However, the low aqueous solubility of many organic reactants, including naphthalene derivatives, often limits its application. To overcome this, researchers have explored the use of hydrotropes—amphiphilic compounds that enhance the solubility of hydrophobic substances in water.

One such promising approach involves the use of aqueous solutions of sodium p-toluenesulfonate (NaTos) as a reaction medium. rsc.orgrsc.org This method is particularly relevant as sodium tosylate is a common hydrotrope and its use can minimize waste diversification, especially in reactions where it is also a byproduct. rsc.org Studies have demonstrated that concentrated aqueous NaTos solutions can serve as an effective medium for various organic reactions, including alkylations and oxidations, often leading to higher yields compared to conventional organic solvents or pure water. rsc.orgrsc.orgsciencemadness.org

The tosylation of the precursor, 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid), to form the target compound involves the reaction of the hydroxyl group. While direct studies on the tosylation of H-acid in aqueous NaTos are not extensively documented, research on the alkylation of phenols and naphthols in this medium provides a strong proof of concept. For example, the methylation of 2-naphthol (B1666908) has been successfully carried out in aqueous NaTos. rsc.org This suggests the feasibility of adapting this green solvent system for the tosylation of H-acid.

Furthermore, efforts have been made to develop solvent-free reaction conditions. For instance, the tosylation of alcohols has been achieved using a combination of p-toluenesulfonyl chloride and solid potassium carbonate under solvent-free grinding conditions. sciencemadness.org This method offers advantages such as simplicity, mild reaction conditions, and the avoidance of hazardous solvents like pyridine. sciencemadness.org Another green approach involves the use of reusable solid acid catalysts, such as silica-supported perchloric acid (SiO2/HClO4) and potassium bisulfate (SiO2/KHSO4), for the sulfonation of aromatic compounds. ajgreenchem.com These catalysts are environmentally benign, easy to handle, and can be recycled multiple times. ajgreenchem.com

The development of chromatography-free purification protocols is another key aspect of environmentally friendly synthesis. organic-chemistry.orgresearchgate.net These methods reduce the reliance on large volumes of organic solvents for product isolation.

Recycling and Reusability of Reaction Media (e.g., Aqueous Sodium Tosylate)

A crucial element of a sustainable synthetic process is the ability to recycle and reuse reaction components, particularly the solvent, which typically constitutes the largest portion of the waste stream. The use of aqueous sodium tosylate as a reaction medium is particularly advantageous in this regard. rsc.orgrsc.org

The table below illustrates the impact of recycling the aqueous sodium tosylate medium on the E-factor for a representative methylation reaction.

| Number of Cycles | Yield (%) | E-Factor |

| 1 | 94 | 5.0 |

| 6 | ~94 | 2.1 |

| 10 | ~94 | 1.9 |

| Data sourced from a study on methylation reactions in aqueous NaTos, demonstrating the significant reduction in waste (E-factor) upon recycling the reaction medium. rsc.org |

In addition to the recyclability of the solvent, the reuse of catalysts is a cornerstone of green chemistry. Solid-supported catalysts, such as the aforementioned silica-supported sulfonic acids, can be easily separated from the reaction mixture by filtration and reused for several reaction cycles with minimal loss of activity. ajgreenchem.comresearchgate.net For example, sulfonated carbon materials, prepared from the incomplete carbonization of natural polysaccharides followed by sulfonation, have been shown to be highly efficient and recyclable solid acid catalysts for various organic transformations. researchgate.net Similarly, a patent describes a sustainable process for the isolation of naphthalenesulfonic acid compounds that incorporates the recycling of all acidic liquid streams generated during the process, allowing for over 100 recycle loops. google.com

The ability to reuse both the reaction medium and the catalyst is a powerful strategy for developing economically viable and environmentally sustainable synthetic methodologies for 4-amino-5-(tosyloxy)naphthalene-2,7-disulfonic acid and its analogues.

Advanced Applications of Tosyl Chemistry in Complex Organic Synthesis

Functional Group Transformations Utilizing Tosylates

The conversion of alcohols into tosylates is a cornerstone of synthetic organic chemistry. Alcohols are inherently poor leaving groups for nucleophilic substitution and elimination reactions because the hydroxide (B78521) ion (HO⁻) is a strong base. masterorganicchemistry.com By converting an alcohol to a p-toluenesulfonate ester (a tosylate), its leaving group ability is dramatically improved. masterorganicchemistry.comfiveable.me This transformation is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). fiveable.me An important feature of this reaction is that the C-O bond of the alcohol remains intact, meaning the stereochemistry at the carbon center is retained during the formation of the tosylate. libretexts.orglibretexts.org The resulting tosylate group is an excellent leaving group due to the resonance stabilization of the negative charge on the oxygen atom. libretexts.orglibretexts.org

Deoxygenation of Alcohols via Tosylation-Reduction Sequences

One of the powerful applications of tosylate chemistry is the deoxygenation of alcohols, which involves removing a hydroxyl group to yield the corresponding alkane. This is accomplished through a two-step sequence: tosylation of the alcohol followed by reduction of the resulting tosylate ester. wikipedia.org

This method serves as a crucial alternative to other deoxygenation protocols, such as the Barton-McCombie reaction. uni-regensburg.de The reduction of the tosylate can be achieved using various reducing agents. A particularly effective reagent is lithium triethylborohydride (LiEt₃BH), which has been shown to reduce alkyl tosylates efficiently, including those derived from sterically hindered alcohols. harvard.eduacs.org Other reducing systems, like samarium(II) iodide, can also be employed. organic-chemistry.org This tosylation-reduction sequence provides a reliable pathway for converting an alcohol to an alkane. wikipedia.org

Table 1: Comparison of Reducing Agents for Tosylate Reduction

| Reducing Agent | Substrate Scope | Typical Conditions | Notes |

|---|---|---|---|

| Lithium triethylborohydride (LiEt₃BH) | Primary, secondary, and hindered alkyl tosylates | THF, Room Temperature | Highly efficient and rapid reduction. acs.org |

| Lithium aluminium hydride (LiAlH₄) | Primary and secondary alkyl tosylates | Ethereal solvents (e.g., THF, diethyl ether) | A common, powerful reducing agent, but can be less selective. uni-regensburg.de |

| Samarium(II) iodide (SmI₂) | Alkyl tosylates | THF, often with an additive like HMPA | Useful for reductions under mild, neutral conditions. organic-chemistry.org |

| Sodium in liquid ammonia (B1221849) | Aryl and alkyl tosylates | Liquid NH₃, -78°C to -33°C | Strong reducing conditions, effective for cleaving N-Ts bonds as well. libretexts.orgwikipedia.org |

Conversion of Hydroxyl Groups to Other Functionalities

The exceptional leaving group ability of the tosylate group makes it a pivotal intermediate for converting alcohols into a wide variety of other functional groups through nucleophilic substitution (Sₙ2) reactions. wikipedia.orgresearchgate.net Once an alcohol is converted to a tosylate, it becomes highly susceptible to attack by a range of nucleophiles. fiveable.me

This strategy allows for the clean and efficient synthesis of:

Alkyl Halides : Reaction with halide ions (e.g., from NaI, LiBr) provides a reliable method for preparing alkyl iodides and bromides. researchgate.net

Azides : Displacement with sodium azide (B81097) (NaN₃) yields alkyl azides, which are valuable precursors for synthesizing amines via reduction. nih.gov

Nitriles : Using cyanide salts, tosylates can be converted to nitriles, which can be further hydrolyzed to carboxylic acids or reduced to amines.

Ethers and Thioethers : Reaction with alkoxides or thiolates leads to the formation of ethers and thioethers, respectively.

Amines : Direct displacement with ammonia or amines can be used to form primary, secondary, or tertiary amines. researchgate.net

This two-step process (tosylation followed by substitution) is often preferred over direct conversion methods because it proceeds under milder conditions and with predictable stereochemistry (inversion of configuration in the Sₙ2 step). libretexts.orglibretexts.org

Strategic Implementation of Tosyl Groups as Protecting Groups

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The tosyl group serves as a robust and reliable protecting group for both hydroxyl and amine functions. wikipedia.org

Protection and Selective Deprotection of Hydroxyl Functions

A hydroxyl group can be protected by converting it into a tosylate ester. wikipedia.orgwikipedia.org This strategy is particularly useful when the synthesis requires reactions that are incompatible with free alcohols, such as those involving strong bases or organometallic reagents. The tosyl group is stable to a wide range of reaction conditions. scirp.org

A key advantage of tosyl protection is the ability for regioselective functionalization, especially in molecules with multiple hydroxyl groups like diols and glycols. jchemlett.com Due to steric hindrance, tosyl chloride often reacts preferentially with less hindered primary alcohols over more hindered secondary or tertiary ones, allowing for selective protection. researchgate.net This selectivity enables chemists to differentiate between hydroxyl groups and build complex molecular architectures in a controlled, stepwise manner. jchemlett.comresearchgate.net

Deprotection, or the removal of the tosyl group to regenerate the alcohol, can be achieved through reduction. wikipedia.org

Amine Protection and Subsequent Cleavage Methodologies

The tosyl group is also widely used to protect amines by forming a toluenesulfonamide (Ts-N). wikipedia.org This is typically done by reacting the amine with tosyl chloride in the presence of a base. organic-chemistry.org The resulting sulfonamide is significantly less nucleophilic and less basic than the parent amine, effectively deactivating it towards many electrophilic reagents. The N-H proton of a primary or secondary sulfonamide is also more acidic, which can influence its reactivity.

Table 2: Common Deprotection Methods for N-Tosyl Groups

| Method | Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Reductive Cleavage | Sodium in liquid ammonia | Low temperature (e.g., -78°C) | Classic and powerful method, but not compatible with many functional groups. libretexts.orgwikipedia.org |

| Sodium naphthalenide | THF, Room Temperature | A strong reducing agent that can cleave the S-N bond. wikipedia.org | |

| Samarium(II) iodide (SmI₂) | THF, often with an additive | Milder reductive conditions. wikipedia.org | |

| Acidic Cleavage | Concentrated HBr or H₂SO₄ | High temperatures | Requires strong, concentrated acid and heat; limited by substrate stability. libretexts.orgwikipedia.org |

Catalytic Roles of Tosylic Acid in Organic Reactions

p-Toluenesulfonic acid (TsOH), the parent compound of the tosyl group, is a strong, non-oxidizing organic acid that is soluble in organic solvents. ontosight.aiatamanchemicals.com These properties make it an extremely useful and widely employed acid catalyst in organic synthesis. atamanchemicals.comfiveable.me It is often supplied as a stable monohydrate and is preferred over many Lewis acids or strong mineral acids due to its ease of handling, lower corrosivity, and reduced side reactions. ontosight.aiacs.org

TsOH is an effective catalyst for a variety of acid-mediated reactions, including:

Esterification : It catalyzes the Fischer esterification of carboxylic acids with alcohols. wikipedia.orgatamanchemicals.com

Transesterification : It facilitates the exchange of the alcohol portion of an ester. wikipedia.org

Acetal and Ketal Formation : TsOH is a standard catalyst for the protection of aldehydes and ketones by converting them into acetals and ketals, respectively, through reaction with alcohols or diols. atamanchemicals.comfiveable.me

Dehydration Reactions : It is used to promote the elimination of water to form alkenes from alcohols.

Alkylation Reactions : TsOH can catalyze Friedel-Crafts type alkylations of aromatic rings with alkenes or activated alkyl halides. acs.org

The ability to recover and reuse the catalyst, combined with high specificity and minimal generation of environmentally harmful waste, makes TsOH an advantageous choice over traditional catalysts like AlCl₃ or H₂SO₄. acs.org

Acid-Catalyzed Hydration of Alkenes

The addition of water across the double bond of an alkene to form an alcohol is a fundamental transformation in organic synthesis. This reaction, known as hydration, is efficiently catalyzed by strong acids, including toluenesulfonic acid. organic-chemistry.orgiajpr.com The process follows Markovnikov's rule, where the proton from the acid adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the most stable carbocation intermediate. organic-chemistry.orgwikipedia.org Water then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the alcohol. iajpr.com

The mechanism involves the protonation of the alkene by the acid catalyst to form a carbocation, which is the rate-determining step. iajpr.com This intermediate is then trapped by water to form a protonated alcohol, which subsequently loses a proton to regenerate the acid catalyst and provide the final alcohol product. iajpr.com The use of a strong, non-nucleophilic acid like TsOH is crucial for this process. iajpr.com Research has also shown that a combination of p-toluenesulfonic acid and acetic acid can effectively catalyze the hydration of alkynes to produce ketones under mild conditions. researchgate.net

Esterification and Transesterification Processes

Toluenesulfonic acid is a widely used catalyst for both esterification and transesterification reactions. nih.govalfa-chemistry.com In Fischer esterification, TsOH catalyzes the reaction between a carboxylic acid and an alcohol to form an ester. Its role is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. nih.gov As a dehydrating agent, it also helps to remove the water formed during the reaction, shifting the equilibrium towards the product. researchgate.net

This catalytic activity is highlighted in the synthesis of various esters, including polyol esters used as synthetic lubricants. mdpi.comarkat-usa.org In these processes, p-toluenesulfonic acid is added to a mixture of a fatty acid and an alcohol at elevated temperatures, often with an azeotroping agent like toluene (B28343) to continuously remove the water byproduct. arkat-usa.org Similarly, TsOH is effective in transesterification, the process of converting one ester into another by reaction with a different alcohol, which is a key process in applications like biodiesel production. unacademy.comorganic-chemistry.org

| Reaction | Catalyst | Substrates | Key Features |

| Esterification | p-Toluenesulfonic acid | Carboxylic acids, Alcohols | Protonates carbonyl, acts as dehydrating agent. nih.govresearchgate.net |

| Transesterification | p-Toluenesulfonic acid | Esters, Alcohols | Used in biodiesel synthesis and for β-ketoesters. unacademy.comarkat-usa.org |

| Polyol Ester Synthesis | p-Toluenesulfonic acid | Fatty acids, Polyols (e.g., pentaerythritol) | High-temperature reaction with water removal. mdpi.comarkat-usa.org |

Acetalization of Carbonyl Compounds

The protection of carbonyl groups is a common strategy in multi-step organic synthesis. Aldehydes and ketones react with alcohols in the presence of an acid catalyst to form acetals and ketals, respectively. Toluenesulfonic acid is a standard and effective catalyst for this transformation. researchgate.netbristol.ac.uktandfonline.com The reaction involves the protonation of the carbonyl oxygen by TsOH, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. researchgate.nettandfonline.com

The reaction typically uses an excess of the alcohol and involves the removal of water to drive the equilibrium towards the formation of the acetal. tandfonline.comlookchem.com Cyclic acetals, which are particularly stable, are readily formed using diols like ethylene (B1197577) glycol or 1,3-propanediol (B51772) in the presence of TsOH. lookchem.comwikipedia.org This method is valued for its efficiency and is compatible with various substrates, though it is generally not suitable for compounds containing other acid-sensitive functional groups. bristol.ac.uk

Tosyl-Derived Reagents in Advanced Synthetic Transformations

Beyond its catalytic role, the tosyl group is a key component of various reagents that enable a wide range of synthetic transformations. These reagents often serve as precursors to highly reactive intermediates.

Utilization of Tosylhydrazone Salts as Diazo Precursors

N-tosylhydrazones, readily prepared from the condensation of aldehydes or ketones with tosylhydrazine, are stable and safe precursors to diazo compounds. wikipedia.orgbristol.ac.uk The decomposition of N-tosylhydrazones under basic conditions to yield diazo compounds is known as the Bamford-Stevens reaction. alfa-chemistry.combristol.ac.ukwikipedia.org The use of tosylhydrazone salts, which can be prepared beforehand, allows for the reliable in situ generation of diazo compounds under mild conditions, avoiding the need to handle these potentially explosive intermediates directly. researchgate.netbristol.ac.uk This method has significantly expanded the synthetic utility of diazo chemistry. bristol.ac.uk

The Shapiro reaction is a related transformation that uses two equivalents of a strong organolithium base to convert tosylhydrazones into alkenes via vinyllithium (B1195746) intermediates, differing from the carbene or carbocation pathways of the Bamford-Stevens reaction. alfa-chemistry.comwikipedia.org

| Reaction Name | Precursor | Base | Key Intermediate | Primary Product |

| Bamford-Stevens | N-Tosylhydrazone | Strong base (e.g., NaOMe) | Diazo compound / Carbene / Carbocation | Alkenes alfa-chemistry.comorganic-chemistry.orgwikipedia.org |

| Shapiro Reaction | N-Tosylhydrazone | 2 equiv. Alkyllithium | Vinyllithium | Alkenes wikipedia.orgalfa-chemistry.com |

Applications in Cyclopropanation, Aziridination, and Olefination Chemistry

The diazo compounds generated in situ from tosylhydrazone salts are versatile intermediates for various carbon-carbon and carbon-nitrogen bond-forming reactions. researchgate.netbristol.ac.uk In the presence of transition metal catalysts, such as those based on rhodium or copper, these diazo compounds decompose to form metal carbenes. wikipedia.org These reactive species can then undergo cyclopropanation with alkenes to produce cyclopropanes. wikipedia.orgbristol.ac.uk This methodology has been applied to the synthesis of complex molecules, including the drug tranylcypromine. wikipedia.org

Similarly, metal carbenes derived from tosylhydrazones can react with imines in aziridination reactions to form aziridines, another important class of nitrogen-containing heterocycles. bristol.ac.ukacs.org The use of chiral catalysts can render these transformations asymmetric, providing access to enantiomerically enriched products. bristol.ac.uk Furthermore, the diazo intermediates can participate in olefination reactions, such as the Wittig olefination, expanding the toolkit for alkene synthesis. researchgate.net

Carboxyl Activation in Amino Acid and Peptide Synthesis

In peptide synthesis, the formation of an amide bond between two amino acids requires the activation of the carboxylic acid group of one amino acid. p-Toluenesulfonyl chloride (TsCl) is used as a reagent for this purpose. acs.orglookchem.com It reacts with the carboxylate of an N-protected amino acid to form a mixed sulfonic-carboxylic anhydride (B1165640). acs.orglookchem.com This mixed anhydride is a highly activated species, readily susceptible to nucleophilic attack by the amino group of a second amino acid ester, leading to the formation of a new peptide bond. acs.org

While this method is effective, care must be taken as it can sometimes lead to racemization, particularly with activated peptide fragments rather than single amino acids. acs.orglookchem.com The primary competing side reaction is the N-tosylation of the attacking amine. acs.org Despite these challenges, the use of tosyl chloride for carboxyl activation remains a relevant strategy and has also been adapted for the synthesis of N-acylbenzotriazoles, which are stable and effective acylating agents. arkat-usa.org

Facilitation of Beckmann Rearrangement for Lactam Synthesis

The Beckmann rearrangement is a cornerstone transformation in organic chemistry that reconfigures an oxime into an amide or, in the case of cyclic oximes, a lactam. wikipedia.orglscollege.ac.in While classically promoted by strong acids, the use of tosyl derivatives provides a powerful and often milder alternative for facilitating this reaction. The key to this approach is the conversion of the oxime's hydroxyl group into a tosylate, which is an excellent leaving group. This activation is typically achieved by treating the ketoxime with p-toluenesulfonyl chloride (tosyl chloride), often in the presence of a base.

The reaction mechanism proceeds via the formation of an O-tosyl oxime intermediate. The departure of the stable tosylate anion initiates the rearrangement, which involves the migration of the alkyl or aryl group positioned anti-periplanar to the O-tosyl group. beilstein-journals.orgorganic-chemistry.org This stereospecific migration leads to the formation of a nitrilium ion, which is subsequently attacked by water in the reaction medium to yield the final lactam product after tautomerization.

One of the most significant industrial applications of this chemistry is the synthesis of ε-caprolactam from cyclohexanone (B45756) oxime. wikipedia.orgresearchgate.net This reaction is a critical step in the large-scale production of Nylon 6. beilstein-journals.org The use of tosyl chloride or related reagents can efficiently catalyze this transformation. For instance, using a novel salt, 1,1,3,3-tetramethylguanidinium tosylate, in conjunction with tosyl chloride for the rearrangement of cyclohexanone oxime, has been shown to produce ε-caprolactam in 98% yield with 100% conversion. researchgate.net

The utility of tosyl-facilitated Beckmann rearrangements extends to the synthesis of more complex polycyclic systems, including various bicyclic lactams. researchgate.neteurekaselect.com Researchers have successfully synthesized benzofused six-membered ring lactams by performing the Beckmann rearrangement on indanone oxime tosylates. eurekaselect.com In these syntheses, the strategic placement of the tosyl group on the oxime directs the ring expansion to form the desired lactam architecture. Studies on 3-substituted indanone oximes and their tosylates have identified specific catalysts, such as AlCl₃ for the oxime tosylate, that provide excellent results. eurekaselect.com

The table below presents examples of ketoximes that undergo Beckmann rearrangement to form lactams, highlighting the role of tosyl activation.

| Starting Ketoxime | Rearrangement Conditions | Product Lactam | Yield (%) | Reference |

| Cyclohexanone Oxime | TsCl, [TMG][TsO] | ε-Caprolactam | 98% | researchgate.net |

| (E)-Oxime of a Tricyclic Ketone | TsCl, NaOH, Dioxane/H₂O | Tricyclic Lactam | 34% | beilstein-journals.org |

| (1E,2E)-2-Benzylidenecyclopentanone O-tosyl oxime | SOCl₂, Dioxane | (E)-3-Benzylidenepiperidin-2-one | 45% | |

| 3-Substituted Indanone Oxime Tosylate | AlCl₃ | Benzo[b]azepin-2-one derivative | N/A | eurekaselect.com |

N-Amination of Aryl and Alkyl Amines Using N-Boc-O-Tosyl Hydroxylamine (B1172632)

The direct introduction of a nitrogen atom to form N-N bonds is a fundamental process in the synthesis of hydrazines, which are valuable precursors for pharmaceuticals and agrochemicals. N-Boc-O-tosyl hydroxylamine has emerged as a particularly safe and effective electrophilic aminating agent for this purpose. acs.orgmedchemexpress.comglpbio.com This reagent allows for the efficient N-amination of a wide range of primary and secondary amines, including both alkyl and aryl substrates. acs.org

The reaction involves the electrophilic attack of the amine nucleophile on the nitrogen atom of N-Boc-O-tosyl hydroxylamine. The tosylate group acts as a leaving group, facilitating the formation of a new nitrogen-nitrogen bond. The resulting product is a hydrazine (B178648) derivative protected with a tert-butyloxycarbonyl (Boc) group. This protecting group can be readily removed under standard acidic conditions if the unprotected hydrazine is desired.

A significant advantage of N-Boc-O-tosyl hydroxylamine is its enhanced safety profile; differential scanning calorimetry has shown it to be substantially less energetic and therefore less hazardous than other common electrophilic aminating reagents like oxaziridines. acs.org Furthermore, it demonstrates high efficacy even with challenging substrates. For example, it can be used for the direct amination of anilines, which are generally poor nucleophiles and often perform sluggishly with other aminating agents. acs.org Research has demonstrated good to excellent yields for the amination of numerous anilines and alkylamines. acs.org The methodology provides a straightforward route to β-Boc-protected aryl and alkyl hydrazines, which are key intermediates in the synthesis of azapeptides and N-substituted pyrazoles. medchemexpress.com

The versatility of this reagent is highlighted by its successful application across a diverse range of amine substrates, as shown in the following representative table.

| Amine Substrate | Product (N-Boc-Hydrazine) | Yield | Reference |

| Aniline | 1-Anilino-1-Boc-hydrazine | Good-Excellent | acs.org |

| Substituted Anilines | Substituted 1-Aryl-1-Boc-hydrazines | Good-Excellent | acs.org |

| Primary Alkylamines (e.g., Benzylamine) | 1-Alkyl-1-Boc-hydrazines | Good-Excellent | acs.org |

| Secondary Alkylamines (e.g., Dibenzylamine) | 1,1-Dialkyl-1-Boc-hydrazines | Good-Excellent | acs.org |

Analytical Methodologies for the Characterization of 4 Amino 5 Tosyloxy Naphthalene 2,7 Disulfonic Acid and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopy is indispensable for elucidating the molecular structure of 4-Amino-5-(tosyloxy)naphthalene-2,7-disulfonic acid. Techniques such as NMR, IR, and mass spectrometry each offer unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural assignment of 4-Amino-5-(tosyloxy)naphthalene-2,7-disulfonic acid. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural map can be assembled. Due to the presence of acidic sulfonic acid groups, a solvent like DMSO-d₆ is typically used for analysis.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and connectivity of protons in the molecule. The expected spectrum for this compound would show distinct signals for the aromatic protons on both the naphthalene (B1677914) and tosyl moieties, as well as signals for the amine and methyl groups. Based on data from structurally similar naphthalenesulfonic acid derivatives, the aromatic protons are expected to appear in the δ 7.0–8.3 ppm range. acs.org The methyl protons of the tosyl group would present as a sharp singlet, while the amine (NH₂) protons would likely appear as a broader signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, confirming the presence of the naphthalene core, the tosyl group, and all substituents. The carbon atoms bonded to the electron-withdrawing sulfonate and tosyl-oxy groups would be shifted downfield.

Expected NMR Data for 4-Amino-5-(tosyloxy)naphthalene-2,7-disulfonic Acid

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Tosyl-CH₃ | ~2.4 | ~21 |

| Naphthalene Aromatic C-H | 7.0 - 8.5 | 115 - 140 |

| Tosyl Aromatic C-H | 7.4 - 7.9 | 128 - 130 |

| Amino (NH₂) | Variable, broad | N/A |

| Naphthalene C-S/C-N/C-O | N/A | 140 - 150 |

Note: The table contains expected values based on the compound's structure and data from analogous compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the specific functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of 4-Amino-5-(tosyloxy)naphthalene-2,7-disulfonic acid is expected to show characteristic absorption bands confirming the presence of its key structural components. ontosight.ai Analysis of related sulfonated aromatic compounds indicates that strong absorptions for the S=O stretches of the sulfonate and sulfonyl ester groups are prominent.

Key Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Sulfonyl (S=O) | Asymmetric & Symmetric Stretching | 1340 - 1380 & 1150 - 1200 |

| Sulfonate (S=O) | Asymmetric & Symmetric Stretching | 1180 - 1250 & 1030 - 1080 |

| C-O-S Ester | Stretching | 900 - 1000 |

Note: This table presents expected absorption ranges for the identified functional groups.

Mass Spectrometry (e.g., MALDI-TOF MS, LC-MS) for Molecular Weight and Purity Confirmation

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of 4-Amino-5-(tosyloxy)naphthalene-2,7-disulfonic acid (473.50 g/mol ) and assessing its purity. bldpharm.com Due to the compound's high polarity and ionic nature, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are required.

For sulfonated dyes and intermediates, negative-ion ESI-MS is particularly effective. upce.cz The molecule is expected to be detected as a multiply charged ion by losing protons from the sulfonic acid groups, such as the [M-H]⁻ ion at m/z 472.5 or the [M-2H]²⁻ ion at m/z 235.7. upce.cz Adducts with sodium ions, for example [M-2H+Na]⁻, may also be observed. upce.cz When coupled with liquid chromatography (LC-MS), this technique allows for the separation and identification of the main compound from any synthesis-related impurities or degradation products.

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for separating 4-Amino-5-(tosyloxy)naphthalene-2,7-disulfonic acid from starting materials, by-products, and other impurities, thereby enabling both qualitative purity assessment and precise quantitative analysis.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of the synthesis reaction (e.g., the conversion of H-acid to the final product) and to quickly assess the purity of the final compound. A polar stationary phase, such as silica (B1680970) gel, is typically used. The mobile phase is a mixture of solvents, often a polar organic solvent with an acid or base modifier to ensure good spot shape for the highly polar sulfonic acid groups. The separated spots are visualized under UV light, where the naphthalene ring system will fluoresce. The retention factor (Rf) value is characteristic for the compound in a given solvent system and can be used to distinguish it from less polar starting materials or more polar by-products.

Liquid Chromatography (LC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the high-resolution separation and quantitative analysis of 4-Amino-5-(tosyloxy)naphthalene-2,7-disulfonic acid. Given the polar and ionic nature of the analyte, reversed-phase (RP) HPLC is a common approach.

An HPLC method for the precursor, 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, utilizes a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier on a C18 column. ulisboa.pt A similar system would be suitable for the tosylated derivative. For mass spectrometry compatibility, a volatile buffer like formic acid or ammonium (B1175870) acetate (B1210297) would replace phosphoric acid. ulisboa.pt The compound's purity can be determined with high accuracy by integrating the peak area, typically using a UV detector set to a wavelength where the naphthalene chromophore absorbs strongly.

Typical HPLC Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient elution (e.g., starting with low %B) |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at ~254 nm or ~280 nm |

| Injection Volume | 5 - 20 µL |

Note: These are representative starting conditions; method optimization is typically required.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, offering definitive insights into the solid-state conformation of a compound. For complex molecules such as 4-Amino-5-(tosyloxy)naphthalene-2,7-disulfonic acid and its derivatives, single-crystal X-ray diffraction is invaluable for confirming the molecular structure, establishing stereochemistry, and understanding intermolecular interactions that govern the material's properties.

However, the crystallographic analysis of closely related precursor molecules and derivatives provides a strong foundation for understanding the likely structural features of 4-Amino-5-(tosyloxy)naphthalene-2,7-disulfonic acid. The crystal structure of the parent compound, 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (commonly known as H-acid), and other aminonaphthalenesulfonic acids have been determined, offering critical insights into the geometry of the core naphthalene ring system.

For instance, studies on aminonaphthalenesulfonic acids reveal the planarity of the naphthalene core and the specific orientations of the amino and sulfonic acid functional groups. nih.gov These groups are pivotal in forming extensive hydrogen-bonding networks, which dictate the crystal packing. In the case of 4-Amino-5-(tosyloxy)naphthalene-2,7-disulfonic acid, it is anticipated that the bulky tosyl group would significantly influence this packing arrangement.

Detailed research findings on analogous structures often include precise unit cell dimensions, space group information, and key intramolecular distances and angles. For example, the crystal structure of a related aminonaphthalenesulfonic acid derivative, 5-aminonaphthalene-2-sulfonic acid, has been reported with the following crystallographic data:

Table 1: Crystallographic Data for 5-aminonaphthalene-2-sulfonic acid

| Parameter | Value |

|---|---|

| CCDC Number | 255899 |

| Empirical Formula | C₁₀H₉NO₃S |

| Formula Weight | 223.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.345(3) |

| b (Å) | 6.8120(14) |

| c (Å) | 9.986(2) |

| β (°) | 92.54(3) |

| Volume (ų) | 974.2(4) |

| Z | 4 |

Data sourced from the Cambridge Crystallographic Data Centre. nih.gov

The structural elucidation of tosylated compounds by X-ray crystallography can sometimes present challenges, such as disorder in the tosyl group, which can complicate the refinement of the crystal structure. mdma.ch Nevertheless, when successful, the analysis provides unambiguous proof of the covalent connectivity and the conformational preferences of the molecule in the solid state. The introduction of the tosyl group to the H-acid backbone is expected to result in significant steric and electronic changes, which would be precisely mapped by a crystallographic study.

In the absence of a published crystal structure for 4-Amino-5-(tosyloxy)naphthalene-2,7-disulfonic acid, researchers would rely on data from such related structures to model its likely conformation and to understand the non-covalent interactions, such as π-stacking and hydrogen bonds, that would be present in its solid form. The definitive solid-state structure of this important dye intermediate remains a subject for future crystallographic investigation.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for o-tosyl-h derivatives, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves sulfonylation of the parent compound using p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization requires systematic variation of parameters:

- Catalyst/base : Test alternatives like DMAP for enhanced reactivity .

- Temperature : Conduct trials at 0–25°C to minimize side reactions .

- Solvent : Compare polar aprotic solvents (e.g., DCM, THF) for solubility and reaction efficiency .

- Monitoring : Use TLC or HPLC to track reaction progress and terminate at maximum yield .

Q. Which analytical techniques are most effective for characterizing o-tosyl-h derivatives, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks using - and -NMR, focusing on sulfonyl group signals (e.g., aromatic protons at δ 7.2–7.8 ppm) . Confirm purity via integration ratios.

- Mass Spectrometry (MS) : Use ESI-MS or HRMS to verify molecular ion peaks and fragmentation patterns .

- Chromatography : Employ HPLC with UV detection (λ = 254 nm) to assess purity; compare retention times with standards .

Q. How should researchers document experimental procedures to ensure reproducibility of o-tosyl-h synthesis?

- Detail stoichiometry, solvent volumes, and purification steps (e.g., recrystallization solvents, column chromatography gradients).

- Include spectral data for key intermediates in supplementary materials .

- Report anomalies (e.g., unexpected precipitates) and corrective actions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing o-tosyl-h derivatives?

- Methodological Answer :

- 2D NMR : Use COSY, HSQC, or HMBC to resolve overlapping signals and confirm connectivity .

- Dynamic Effects : Analyze variable-temperature NMR to identify conformational exchange broadening .

- Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .

- Literature Cross-Reference : Align data with prior studies on structurally analogous sulfonates .

Q. What strategies can address contradictory results in thermal stability studies of o-tosyl-h derivatives?

- Methodological Answer :

- Controlled Replication : Repeat experiments under identical conditions (humidity, inert atmosphere) to isolate variables .

- DSC/TGA Analysis : Quantify decomposition temperatures and enthalpy changes to identify phase transitions .

- Kinetic Studies : Model degradation pathways using Arrhenius equations to pinpoint instability triggers .

Q. How can computational chemistry methods predict the reactivity of o-tosyl-h derivatives in novel reactions?

- Methodological Answer :

- DFT Modeling : Calculate transition states and activation energies for proposed mechanisms (e.g., nucleophilic substitution at the sulfonyl group) .

- MD Simulations : Simulate solvent effects on reaction pathways using software like GROMACS .

- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) to guide drug design applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。